1-(tert-Butyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally characterized by a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with tert-butyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination is usually carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Substitution with tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated purification systems: For efficient separation and purification of the final product.
Quality control measures: To ensure the purity and potency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation products: Quinolone N-oxides.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Modified piperazine or quinoline derivatives.
Scientific Research Applications
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control.
Mechanism of Action
The antibacterial activity of 1-tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a similar core structure but different side chains.
Uniqueness
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyl and dimethyl groups enhances its stability and bioavailability compared to other quinolones.
Properties
CAS No. |
116162-85-7 |
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Molecular Formula |
C20H26FN3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-tert-butyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H26FN3O3/c1-11-8-23(9-12(2)22-11)17-7-16-13(6-15(17)21)18(25)14(19(26)27)10-24(16)20(3,4)5/h6-7,10-12,22H,8-9H2,1-5H3,(H,26,27)/t11-,12+ |
InChI Key |
ZKXANRKOHXSTKC-TXEJJXNPSA-N |
SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Synonyms |
1-tert-Butyl-7-(3,5-dimethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydr o-quinoline-3-carboxylic acid |
Origin of Product |
United States |
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